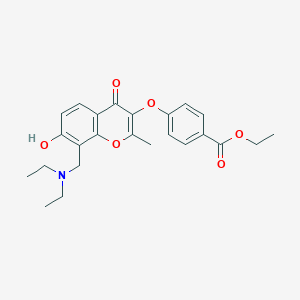
ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds such as ethyl 4-dimethylaminobenzoate are known to be used as photo-initiators . Photo-initiators are compounds that produce reactive species when exposed to radiation and are used in a variety of applications, including the polymerization of resins in 3D printing, and in dental materials .
Mode of Action
Based on its structural similarity to ethyl 4-dimethylaminobenzoate, it can be inferred that it might also act as a photo-initiator . As a photo-initiator, it would absorb light and undergo a chemical reaction to produce reactive species. These reactive species can then initiate a polymerization reaction, leading to the hardening of a material .
Biochemical Pathways
This involves the conversion of monomers into polymers, a process that can be initiated by the reactive species produced by the compound when it absorbs light .
Result of Action
This could lead to the hardening of a material, such as a resin in 3D printing or a dental material .
生物活性
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate, a compound featuring a chromenone structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chromone Core : The presence of a chromone moiety contributes to its biological activity.
- Diethylamino Group : This moiety may enhance lipophilicity and influence the compound's interaction with biological targets.
- Benzoate Ester : The ethyl benzoate component may affect solubility and bioavailability.
Molecular Formula
The molecular formula is C21H26N2O5, indicating the presence of nitrogen, which is essential for biological interactions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells. For instance, studies have shown that derivatives of chromones can scavenge free radicals effectively, which is vital in preventing cellular damage associated with various diseases .
Anticancer Activity
Several studies have reported the anticancer potential of chromone derivatives. Ethyl 4-((8-(diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has been evaluated for its effects on cancer cell lines.
Case Study: MCF-7 Cells
In vitro studies demonstrated that related compounds showed cytotoxic effects against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The presence of hydroxyl groups in the chromone structure enhances its ability to interact with DNA and other cellular targets.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Chromone derivatives have been shown to inhibit key inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression . Such actions are beneficial in conditions like arthritis and other inflammatory diseases.
The biological activity of ethyl 4-((8-(diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can be attributed to several mechanisms:
- Free Radical Scavenging : The chromone structure allows for effective scavenging of reactive oxygen species (ROS).
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can modulate the expression of genes related to apoptosis and cell proliferation.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
ethyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-5-25(6-2)14-19-20(26)13-12-18-21(27)22(15(4)30-23(18)19)31-17-10-8-16(9-11-17)24(28)29-7-3/h8-13,26H,5-7,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNWTPNFDAVHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OCC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














